1-(5-phospho-D-ribosyl)-ATP is derived from adenosine triphosphate (ATP) through a reaction involving 5-phospho-D-ribose 1-diphosphate. The enzyme ATP phosphoribosyltransferase catalyzes this reaction, highlighting its importance in the metabolic pathways of organisms such as Escherichia coli and other species. It belongs to the class of small molecules and is often studied within the context of nucleotide metabolism and enzymatic regulation.
The synthesis of 1-(5-phospho-D-ribosyl)-ATP can be achieved through several methods:
The reaction catalyzed by ATP phosphoribosyltransferase can be represented as follows:
This reaction showcases the transfer of a diphosphoryl group from ATP to ribose, resulting in the formation of 1-(5-phospho-D-ribosyl)-ATP and adenosine monophosphate (AMP) as a byproduct .
The molecular formula for 1-(5-phospho-D-ribosyl)-ATP is . The structure consists of an adenine base linked to a ribose sugar, which is further attached to multiple phosphate groups. The detailed structural representation includes:
The IUPAC name for this compound reflects its complex structure, indicating multiple phosphoryl groups attached to ribose .
1-(5-phospho-D-ribosyl)-ATP participates in various biochemical reactions, primarily involving phosphoribosyl transfer. These reactions are crucial for nucleotide synthesis and other metabolic processes. The hydrolysis of this compound can yield energy, similar to other nucleotides like ATP:
This reaction illustrates how energy can be released through hydrolysis, making it an essential player in metabolic pathways .
The mechanism of action for 1-(5-phospho-D-ribosyl)-ATP primarily involves its role as a substrate in enzymatic reactions. The process includes:
The regulation of ATP phosphoribosyltransferase is critical, as it determines the availability of 1-(5-phospho-D-ribosyl)-ATP for downstream metabolic processes .
Relevant data indicates that this compound undergoes hydrolysis readily, releasing energy that can be harnessed for various cellular processes .
1-(5-phospho-D-ribosyl)-ATP has several applications in scientific research:
1-(5-Phospho-D-ribosyl)-adenosine triphosphate (PR-ATP) serves as the first committed precursor in de novo histidine biosynthesis. This reaction is catalyzed by adenosine triphosphate phosphoribosyltransferase, which condenses adenosine triphosphate (ATP) and phosphoribosyl pyrophosphate (PRPP) to form PR-ATP and inorganic pyrophosphate. The enzyme belongs to the phosphoribosyltransferase family and is subject to allosteric inhibition by histidine, representing a critical feedback loop that regulates flux through the pathway [2] [6].
The catalytic mechanism involves Mg²⁺-dependent nucleophilic attack of the ribose C-1 of PRPP on the purine N-1 of ATP. Structural analyses reveal that bacterial adenosine triphosphate phosphoribosyltransferase forms a hexameric complex where substrate binding induces conformational changes that optimize the active site geometry. Histidine binding at regulatory domains triggers a transition to a low-affinity state for ATP, thereby fine-tuning metabolic output according to cellular demands [3] [6].
Table 1: Enzymatic Properties of Adenosine Triphosphate Phosphoribosyltransferase
| Organism | Catalytic Rate (kcat, min⁻¹) | Km ATP (μM) | Allosteric Inhibitor |
|---|---|---|---|
| Escherichia coli | 1,200 | 80 | Histidine |
| Saccharomyces cerevisiae | 950 | 120 | Histidine |
| Homo sapiens | 780 | 95 | Histidine |
Downstream processing of PR-ATP involves phosphoribosyl-ATP pyrophosphohydrolase, which cleaves the pyrophosphate moiety to yield phosphoribosyl-AMP. This intermediate undergoes ring opening driven by the his operon-encoded enzymes, ultimately generating the imidazole backbone of histidine. The entire pathway consumes 41 ATP molecules per histidine molecule synthesized, underscoring its high metabolic cost [2] [6].
PR-ATP synthesis creates a metabolic nexus connecting histidine, purine, and pentose phosphate pathways. Phosphoribosyl pyrophosphate serves as the universal precursor for both PR-ATP and purine nucleotides. Its synthesis from ribose 5-phosphate by phosphoribosyl pyrophosphate synthetase consumes ATP:Ribose 5-phosphate + ATP → PRPP + AMPThis reaction represents a key regulatory node where cellular ATP/adenosine monophosphate ratios influence PRPP availability. Elevated PRPP concentrations drive both de novo purine synthesis and PR-ATP formation, creating competition for this shared substrate [5] [6].
During nucleotide scarcity, phosphoribosyl pyrophosphate flux is prioritized toward salvage pathways. PR-ATP synthesis directly competes with:
The pentose phosphate pathway supplies ribose 5-phosphate through oxidative decarboxylation of glucose 6-phosphate. Under conditions favoring biosynthetic processes (e.g., rapid cell proliferation), glucose 6-phosphate dehydrogenase activity increases, augmenting PRPP and subsequently PR-ATP production. Metabolic flux analysis demonstrates that 15-30% of glucose carbon is diverted through this route in histidine-auxotrophic organisms [5] [6].
Fundamental differences exist in PR-ATP metabolism across domains of life:
Genomic Organization:
Enzyme Architecture:Bacterial adenosine triphosphate phosphoribosyltransferase forms homooligomers (hexamers) with distinct catalytic and regulatory domains. Eukaryotic orthologs exhibit more complex quaternary structures, often associating with metabolic supercomplexes that channel PRPP directly from phosphoribosyl pyrophosphate synthetase [6].
Table 2: Domain Architectures of Phosphoribosyl Pyrophosphate Synthetase in PR-ATP-Producing Organisms
| Organism Type | PRPP Synthetase Genes | Protein Structure | Regulatory Features |
|---|---|---|---|
| Bacteria (E. coli) | 1 (prs) | Homodimer | Feedback-inhibited by adenosine diphosphate |
| Yeast (S. cerevisiae) | 5 (PRS1-PRS5) | Hetero-octameric complexes | Isozyme-specific inhibition by guanosine diphosphate |
| Mammals (H. sapiens) | 3 (PRPS1, PRPS2, PRPS1L1) | Tetramers | PRPS1 mutations linked to superactivity disorders |
Metabolic Compartmentalization:In eukaryotic cells, phosphoribosyl pyrophosphate synthetase localizes predominantly in the cytosol and nucleus, while adenosine triphosphate phosphoribosyltransferase resides in the mitochondrion. This subcellular separation necessitates nucleotide transport across membranes. In contrast, prokaryotic PR-ATP synthesis occurs entirely in the cytosol, minimizing transit delays and enabling rapid response to nutrient shifts [6] [8].
Regulatory Mechanisms:Human phosphoribosyl pyrophosphate synthetase isoforms (PRPS1, PRPS2) exhibit tissue-specific expression. Mutations in PRPS1 cause Arts syndrome, characterized by PRPP overproduction and consequent purine overaccumulation. Such dysregulation is absent in prokaryotes, which rely primarily on feedback inhibition rather than isoform diversification [6] [8].
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